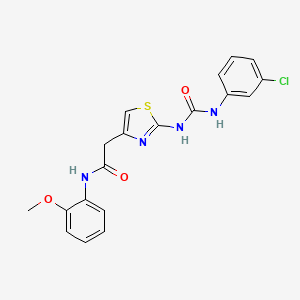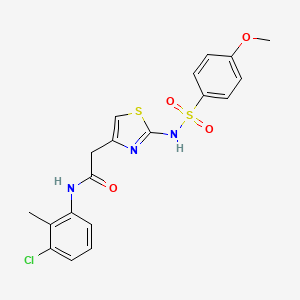![molecular formula C12H13Br B2954967 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane CAS No. 1823935-93-8](/img/structure/B2954967.png)
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a bromomethylphenyl substituent.
Mechanism of Action
Target of Action
The primary targets of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) motif, which is a part of this compound, has been used in drug discovery as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The BCP motif adds three-dimensional character and saturation to compounds .
Mode of Action
The exact mode of action of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to interact with its targets by adding three-dimensional character and saturation to compounds . This can potentially alter the interaction between the drug and its target, leading to changes in the drug’s effect.
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif has been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . These applications suggest that the BCP motif, and by extension 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane, could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif influences the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties can impact the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 1-(4-(Bromomethyl)phenyl)bicyclo[11The bcp motif is known to improve the physicochemical properties of prospective drug candidates . This suggests that this compound could potentially have beneficial effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(4-(Bromomethyl)phenyl)bicyclo[11It’s known that the bcp motif is stable and can be stored at 2-8°c . This suggests that the compound could potentially be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . This method allows for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often utilizes continuous flow processes. These processes enable the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach provides an efficient and scalable method for producing gram quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Cubanes: Another class of compounds with a similar three-dimensional structure.
Higher Bicycloalkanes: Compounds with larger bicyclic frameworks.
Uniqueness
1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane is unique due to its ability to add three-dimensional character and saturation to compounds. This property makes it a valuable bioisostere in drug discovery, offering advantages such as increased solubility, potency, and metabolic stability compared to other similar compounds .
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCEEWFXDANTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2954884.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954885.png)
![2-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2954886.png)


![5-(4-methoxy-2-methylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2954891.png)
![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)


![N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2954906.png)
![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)
